molecular formula C12H12N2O2 B8620760 1-ethyl-3-(2-nitro-vinyl)-1H-indole

1-ethyl-3-(2-nitro-vinyl)-1H-indole

Cat. No. B8620760
M. Wt: 216.24 g/mol
InChI Key: SAXPNASNQGXAJV-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

1-Ethyl-1H-indole-3-carbaldehyde (I-38b: 5.2 g, 29.885 mmol), nitromethane (46.81 mL, 866.66 mmol) and ammonium acetate (1.17 g, 15.241 mmol) were taken in a reaction flask. The flask was refluxed for 16 hours under nitrogen atmosphere. The reaction was monitored by TLC (25% ethylacetate in hexane). The reaction mixture was cooled to room temperature and the reaction mixture was partitioned between water and ethylacetate. The organic layer was washed with water, brine solution, dried over Na2SO4 and concentrated to afford 4.8 g of the product (75% yield).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
46.81 mL
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH:12]=O)=[CH:4]1)[CH3:2].[N+:14]([CH3:17])([O-:16])=[O:15].C([O-])(=O)C.[NH4+].C(OC(=O)C)C>CCCCCC>[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH:12]=[CH:17][N+:14]([O-:16])=[O:15])=[CH:4]1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C)N1C=C(C2=CC=CC=C12)C=O
Name
Quantity
46.81 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
1.17 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The flask was refluxed for 16 hours under nitrogen atmosphere
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between water and ethylacetate
WASH
Type
WASH
Details
The organic layer was washed with water, brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C=C(C2=CC=CC=C12)C=C[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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